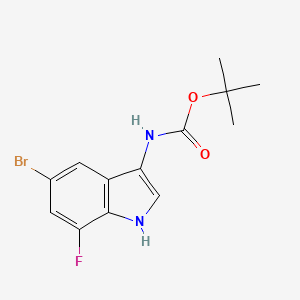

tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a tert-butyl carbamate group attached to an indole ring substituted with bromine and fluorine atoms, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-7-fluoroindole and tert-butyl carbamate.

Reaction Conditions: The reaction mixture is stirred at room temperature for 16 hours and then concentrated under vacuum.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Substituted Indoles: Formed through substitution reactions.

Oxidized or Reduced Indole Derivatives: Formed through oxidation or reduction reactions.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its versatile reactivity.

Biology:

Biological Studies: Employed in the study of indole-based biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine:

Drug Development: Investigated for its potential therapeutic applications in treating various diseases due to its indole scaffold.

Industry:

Mécanisme D'action

The mechanism of action of tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate is primarily related to its interaction with biological targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific molecular pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

- tert-Butyl (5-fluoro-1H-indol-3-yl)carbamate

- tert-Butyl (5-bromo-1H-indol-3-yl)carbamate

Comparison:

- Uniqueness: The presence of both bromine and fluorine atoms in tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate makes it unique compared to other similar compounds. This dual substitution enhances its reactivity and binding properties, making it a valuable intermediate in various synthetic applications .

Activité Biologique

tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate is a synthetic compound with potential pharmacological applications. Its structure includes a bromine and fluorine substituent on the indole ring, which may influence its biological activity. This article examines the compound's biological activity, including its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C₁₂H₁₄BrFNO₂

- Molecular Weight: 315.14 g/mol

- CAS Number: 2758501-37-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its role as an inhibitor in different enzymatic pathways.

Inhibition Studies

-

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition

- The compound has been studied for its inhibitory effects on GSK-3β, a key enzyme involved in numerous signaling pathways, including those related to neurodegenerative diseases.

- IC₅₀ Values: Compounds structurally related to this compound have shown IC₅₀ values in the nanomolar range, indicating potent inhibition .

- NMDA Receptor Modulation

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological efficacy:

| Substituent | Activity | Comments |

|---|---|---|

| Bromine at position 5 | Enhances potency | Increases lipophilicity and receptor binding affinity |

| Fluorine at position 7 | Modulates metabolic stability | Reduces susceptibility to metabolic degradation |

Case Study 1: GSK-3β Inhibition

A series of indole derivatives were synthesized and tested for GSK-3β inhibition. The introduction of various substituents at the 5 and 7 positions significantly affected their potency. The most effective compounds exhibited IC₅₀ values below 500 nM, demonstrating a strong correlation between structural modifications and biological activity .

Case Study 2: Neuroprotective Effects

In vivo studies have indicated that compounds similar to this compound may provide neuroprotective effects in models of Alzheimer's disease. These findings suggest potential applications in treating neurodegenerative disorders .

Propriétés

Formule moléculaire |

C13H14BrFN2O2 |

|---|---|

Poids moléculaire |

329.16 g/mol |

Nom IUPAC |

tert-butyl N-(5-bromo-7-fluoro-1H-indol-3-yl)carbamate |

InChI |

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-10-6-16-11-8(10)4-7(14)5-9(11)15/h4-6,16H,1-3H3,(H,17,18) |

Clé InChI |

MBNMSIBOTSLOAJ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC1=CNC2=C1C=C(C=C2F)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.